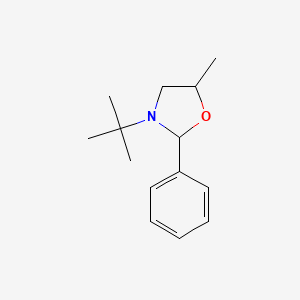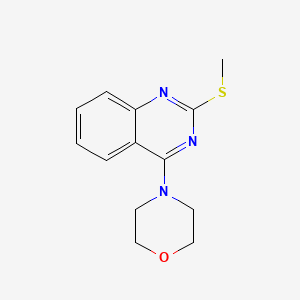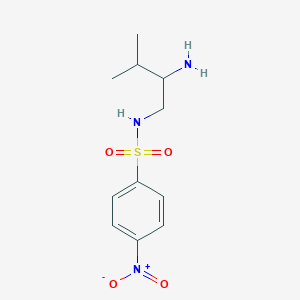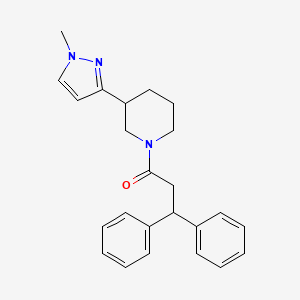
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a piperidine ring, and a diphenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with diphenylpropanone.
-
Preparation of Pyrazole Ring:
Starting Material: 1-methyl-1H-pyrazole
Reagents: Acylating agents, such as acetic anhydride or acetyl chloride
Conditions: Reflux in an appropriate solvent like dichloromethane
-
Formation of Piperidine Ring:
Starting Material: Piperidine
Reagents: Alkylating agents, such as methyl iodide
Conditions: Room temperature or slightly elevated temperatures in a polar solvent like ethanol
-
Coupling with Diphenylpropanone:
Reagents: Base (e.g., sodium hydride) and coupling agents (e.g., DCC - dicyclohexylcarbodiimide)
Conditions: Stirring at room temperature or under reflux conditions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Introduction of alkyl or acyl groups
Scientific Research Applications
1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and piperidine rings can interact with active sites, potentially inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-phenylpropan-1-one: Lacks one phenyl group, potentially altering its chemical properties and biological activity.
1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylbutan-1-one: Has an additional carbon in the alkyl chain, which may affect its reactivity and interaction with biological targets.
Uniqueness: 1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3,3-diphenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-26-16-14-23(25-26)21-13-8-15-27(18-21)24(28)17-22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,14,16,21-22H,8,13,15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVVSPFVBYXEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2911645.png)
![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911646.png)
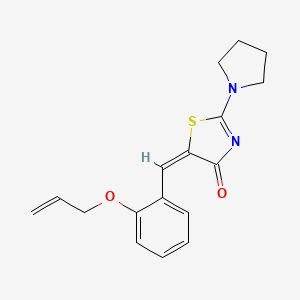
![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2911650.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)
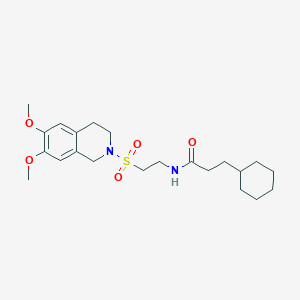
![2-(4-chlorophenoxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2911653.png)
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)
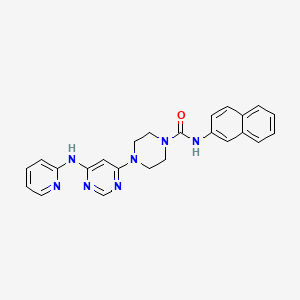
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2911657.png)
